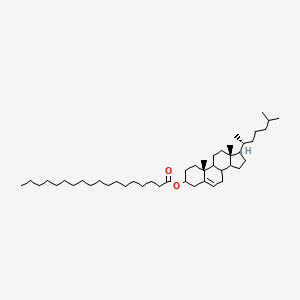
Cholesterylstearate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cholesteryl stearate is a chemical compound that belongs to the class of cholesteryl esters. It is formed by the esterification of cholesterol with stearic acid. The molecular formula of cholesteryl stearate is C45H80O2, and it has a molecular weight of 653.12 g/mol . This compound is commonly found in various biological systems and is known for its role in lipid metabolism and storage.
准备方法
Synthetic Routes and Reaction Conditions
Cholesteryl stearate can be synthesized through the esterification of cholesterol with stearic acid. One common method involves the use of thionyl chloride as a catalyst. The reaction typically takes place under reflux conditions, where cholesterol and stearic acid are heated together in the presence of thionyl chloride to form cholesteryl stearate .
Industrial Production Methods
In industrial settings, cholesteryl stearate is produced through similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques helps in the large-scale production of cholesteryl stearate .
化学反应分析
Types of Reactions
Cholesteryl stearate undergoes various chemical reactions, including oxidation, hydrolysis, and transesterification.
Oxidation: Cholesteryl stearate can be oxidized to form cholesteryl hydroperoxides.
Hydrolysis: The ester bond in cholesteryl stearate can be hydrolyzed to yield cholesterol and stearic acid.
Transesterification: Cholesteryl stearate can undergo transesterification with other fatty acids to form different cholesteryl esters.
Common Reagents and Conditions
Oxidation: Oxygen, light, and sometimes metal catalysts.
Hydrolysis: Acidic or basic conditions, esterases.
Transesterification: Lipases, mild temperatures.
Major Products Formed
Oxidation: Cholesteryl hydroperoxides.
Hydrolysis: Cholesterol and stearic acid.
Transesterification: Different cholesteryl esters.
科学研究应用
Cholesteryl stearate has various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
作用机制
Cholesteryl stearate exerts its effects primarily through its role in lipid metabolism. It is stored in lipid droplets within cells and can be hydrolyzed to release cholesterol and stearic acid. Cholesterol is then utilized in various cellular processes, including membrane synthesis and hormone production . The esterification and hydrolysis of cholesteryl stearate are regulated by enzymes such as esterases and lipases .
相似化合物的比较
Cholesteryl stearate is similar to other cholesteryl esters, such as cholesteryl oleate, cholesteryl linoleate, and cholesteryl palmitate. These compounds differ in the fatty acid moiety esterified to cholesterol.
Cholesteryl oleate: Formed by the esterification of cholesterol with oleic acid.
Cholesteryl linoleate: Formed by the esterification of cholesterol with linoleic acid.
Cholesteryl palmitate: Formed by the esterification of cholesterol with palmitic acid.
Cholesteryl stearate is unique due to its specific fatty acid component, stearic acid, which influences its physical and chemical properties. For example, cholesteryl stearate has a higher melting point compared to cholesteryl oleate and cholesteryl linoleate .
属性
分子式 |
C45H80O2 |
|---|---|
分子量 |
653.1 g/mol |
IUPAC 名称 |
[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadecanoate |
InChI |
InChI=1S/C45H80O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h26,35-36,38-42H,7-25,27-34H2,1-6H3/t36-,38?,39?,40-,41?,42?,44+,45-/m1/s1 |
InChI 键 |
XHRPOTDGOASDJS-QAYFBHNISA-N |
手性 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1CC[C@@]2(C3CC[C@@]4([C@H](CCC4C3CC=C2C1)[C@H](C)CCCC(C)C)C)C |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Hydroxy-6,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one](/img/structure/B13091634.png)
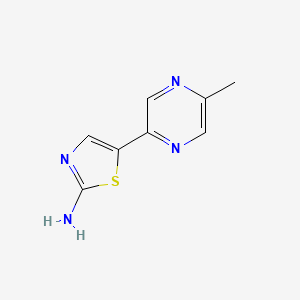

![4-Amino-2,3,4,5-tetrahydrobenzo[b]oxepin-5-ol](/img/structure/B13091653.png)
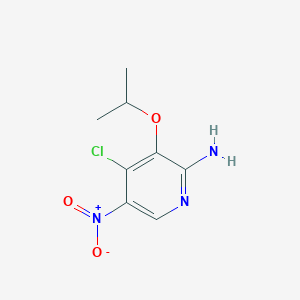
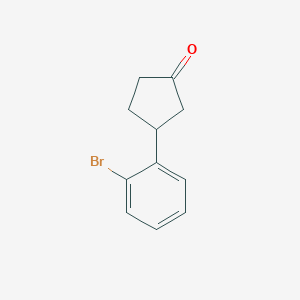



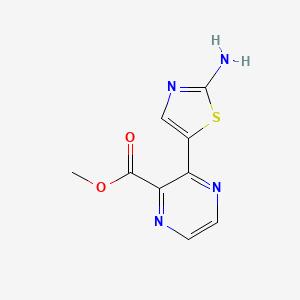
![2-Sulfamoyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13091679.png)

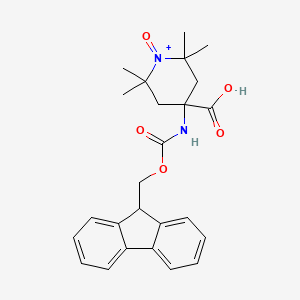
![{1-[(2-Hydroxyethyl)sulfanyl]-2H-isoindol-2-yl}acetic acid](/img/structure/B13091699.png)
